

10-Hydroxymorphine: A Technical Examination of its Controlled Substance Classification

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Compound of Interest		
Compound Name:	10-Hydroxymorphine	
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Executive Summary

This technical guide provides a comprehensive analysis of **10-hydroxymorphine**, a derivative of morphine, with a focus on its controlled substance classification. Due to the absence of specific international or national scheduling for **10-hydroxymorphine**, its legal status is primarily determined by controlled substance analogue legislation. This document will delve into the structural and pharmacological similarities between **10-hydroxymorphine** and its parent compound, morphine, to provide a basis for its classification. Furthermore, this guide outlines the key experimental protocols necessary to determine the pharmacological profile of such a compound and presents the relevant signaling pathways associated with its presumed mechanism of action. While specific quantitative pharmacological data for **10-hydroxymorphine** is not readily available in the public domain, this guide provides comparative data for morphine and other well-characterized opioids to offer a predictive context.

Controlled Substance Classification of 10-Hydroxymorphine

10-Hydroxymorphine is not explicitly listed in the Controlled Substances Act (CSA) in the United States, the Controlled Drugs and Substances Act in Canada, or the schedules of the



European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). However, its legal status is likely governed by analogue provisions in these jurisdictions.

In the United States, the Federal Analogue Act (21 U.S.C. § 813) treats any substance that is substantially similar in chemical structure and pharmacological effect to a Schedule I or II controlled substance as if it were in Schedule I. Morphine is a Schedule II substance. Given that **10-hydroxymorphine** is a direct derivative of morphine, differing only by the addition of a hydroxyl group, it is highly probable that it would be considered a controlled substance analogue and therefore treated as a Schedule I or II substance.

Similarly, other countries with analogue drug laws would likely classify **10-hydroxymorphine** as a controlled substance based on its clear structural relationship to morphine.

Structural and Pharmacological Profile Structural Comparison with Morphine

10-Hydroxymorphine is a semi-synthetic derivative of morphine. Its chemical structure is identical to that of morphine, with the exception of an additional hydroxyl (-OH) group at the 10-position of the morphinan ring. This structural similarity is the primary basis for its consideration as a controlled substance analogue. The structure-activity relationships (SAR) of morphine analogues suggest that modifications at this position can influence potency and efficacy.

Pharmacological Activity (Qualitative)

While specific quantitative pharmacological data for **10-hydroxymorphine**, such as its receptor binding affinity (Ki), in vitro potency (EC50), and in vivo analgesic potency (ED50), are not available in the reviewed literature, its structural similarity to morphine strongly suggests that it acts as a mu-opioid receptor agonist. Research on morphine impurities has indicated that **10-hydroxymorphine** possesses opioid activity. The additional hydroxyl group may alter its binding affinity for the mu-opioid receptor and its pharmacokinetic properties, potentially affecting its potency and duration of action compared to morphine.

Comparative Pharmacological Data of Opioids

To provide a framework for understanding the potential pharmacological profile of **10-hydroxymorphine**, the following tables summarize the receptor binding affinities and



potencies of morphine and other relevant opioid agonists.

Table 1: Mu-Opioid Receptor Binding Affinities (Ki) of Selected Opioids

Compound	Ki (nM) at Mu-Opioid Receptor	Reference(s)
Morphine	1.168 - 25.87	[1][2]
Hydromorphone	0.3654	[2]
Oxymorphone	< 1	[2]
Fentanyl	1.346	[2]
Buprenorphine	< 1	[2]

Table 2: In Vitro and In Vivo Potency of Selected Opioids

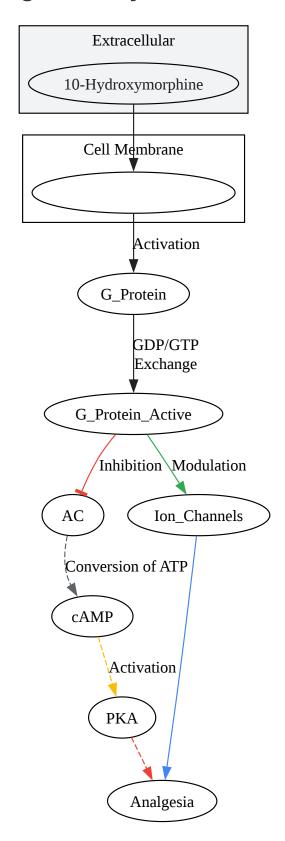
Compound	In Vitro Potency (EC50, nM)	In Vivo Analgesic Potency (ED50, mg/kg)	Reference(s)
Morphine	25 - 100	0.9 - 5.0 (tail-flick, mouse)	[3]
Hydromorphone	1 - 10	0.1 - 0.5 (tail-flick, mouse)	[3]
Fentanyl	0.1 - 1	0.01 - 0.05 (tail-flick, mouse)	

Mu-Opioid Receptor Signaling Pathways

The pharmacological effects of **10-hydroxymorphine** are presumed to be mediated through the mu-opioid receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates two primary signaling cascades: the G-protein pathway, which is associated with analgesia, and the β -arrestin pathway, which is implicated in some of the adverse effects of opioids.



G-Protein Signaling Pathway

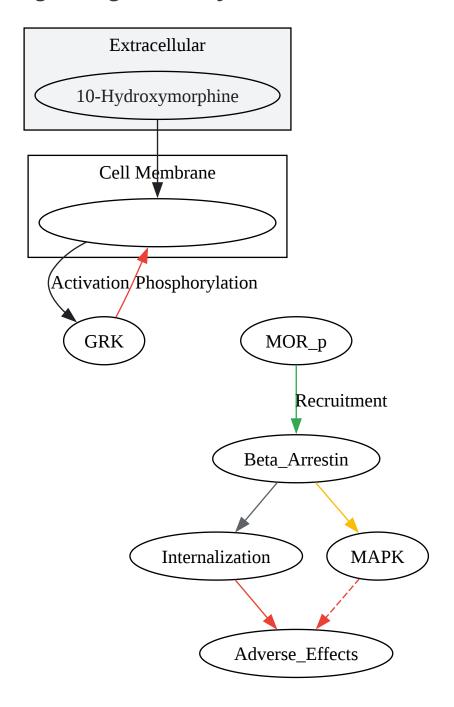


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Figure 1: G-protein signaling pathway of the mu-opioid receptor.

β-Arrestin Signaling Pathway



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Figure 2: β-arrestin signaling pathway of the mu-opioid receptor.

Experimental Protocols



To definitively determine the pharmacological profile of **10-hydroxymorphine**, a series of in vitro and in vivo experiments are required. The following are detailed methodologies for key assays.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of **10-hydroxymorphine** for the mu-opioid receptor.

Materials:

- Cell membranes prepared from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR cells).
- Radioligand: [3H]-DAMGO (a selective mu-opioid agonist).
- Non-specific binding control: Naloxone (a non-selective opioid antagonist).
- Binding buffer: 50 mM Tris-HCl, pH 7.4.
- Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail and scintillation counter.

Procedure:

- Prepare serial dilutions of 10-hydroxymorphine and a reference compound (e.g., morphine).
- In a 96-well plate, add in the following order: binding buffer, cell membranes, radioligand ([3H]-DAMGO at a concentration near its Kd), and the test compound (**10-hydroxymorphine** or reference).
- For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of naloxone (e.g., $10~\mu M$).

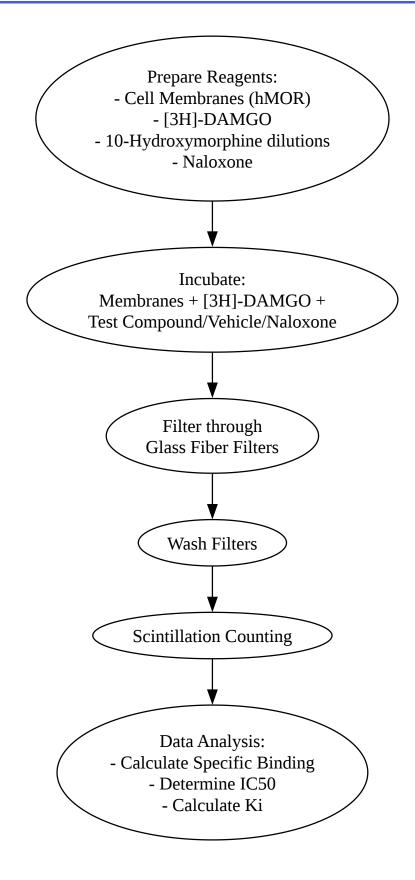
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- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
- Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Figure 3: Experimental workflow for the in vitro radioligand binding assay.



In Vivo Analgesic Activity Assay (Mouse Tail-Flick Test)

Objective: To determine the analgesic potency (ED50) of 10-hydroxymorphine.

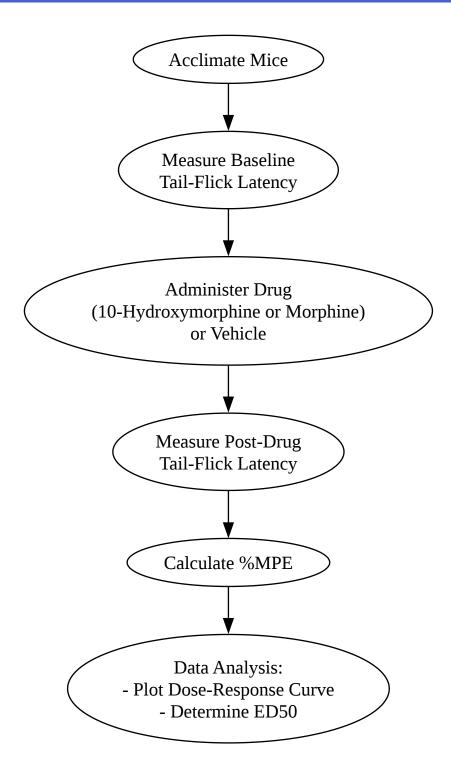
Materials:

- Male ICR or Swiss Webster mice (20-25 g).
- 10-Hydroxymorphine and morphine dissolved in saline.
- Tail-flick analgesia meter.

Procedure:

- Acclimate mice to the testing room and handling for at least 30 minutes before the experiment.
- Determine the baseline tail-flick latency for each mouse by placing the distal portion of its tail on the radiant heat source of the analgesia meter. A cut-off time (e.g., 10 seconds) should be set to prevent tissue damage.
- Administer different doses of 10-hydroxymorphine or morphine subcutaneously or intraperitoneally to separate groups of mice. A vehicle control group should also be included.
- At a predetermined time after drug administration (e.g., 30 minutes), re-measure the tail-flick latency for each mouse.
- Express the data as the percentage of maximal possible effect (%MPE) using the formula:
 %MPE = [(post-drug latency baseline latency) / (cut-off time baseline latency)] x 100.
- Plot the %MPE against the logarithm of the drug dose and fit the data to a sigmoidal doseresponse curve to determine the ED50 value (the dose that produces 50% of the maximal effect).





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Figure 4: Experimental workflow for the in vivo mouse tail-flick test.

Conclusion



10-Hydroxymorphine, a close structural derivative of morphine, is not explicitly scheduled as a controlled substance in major jurisdictions. However, based on its chemical similarity to morphine, a Schedule II substance, it is highly likely to be regulated as a controlled substance analogue. While direct quantitative pharmacological data for **10-hydroxymorphine** is currently lacking, its opioid activity is acknowledged. The experimental protocols detailed in this guide provide a clear path for researchers to determine its precise pharmacological profile, including its receptor binding affinity and in vivo potency. Such data would be crucial for a definitive classification and for understanding its potential therapeutic and abuse liabilities. Until such data becomes available, **10-hydroxymorphine** should be handled with the same legal and safety precautions as a Schedule I or II opioid.

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